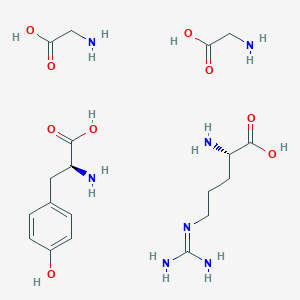

Glycine-glycine-tyrosine-arginine

説明

特性

IUPAC Name |

2-aminoacetic acid;(2S)-2-amino-5-(diaminomethylideneamino)pentanoic acid;(2S)-2-amino-3-(4-hydroxyphenyl)propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3.C6H14N4O2.2C2H5NO2/c10-8(9(12)13)5-6-1-3-7(11)4-2-6;7-4(5(11)12)2-1-3-10-6(8)9;2*3-1-2(4)5/h1-4,8,11H,5,10H2,(H,12,13);4H,1-3,7H2,(H,11,12)(H4,8,9,10);2*1,3H2,(H,4,5)/t8-;4-;;/m00../s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJVNJHQBYWPXEK-TVKLMDQASA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(C(=O)O)N)O.C(CC(C(=O)O)N)CN=C(N)N.C(C(=O)O)N.C(C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C[C@@H](C(=O)O)N)O.C(C[C@@H](C(=O)O)N)CN=C(N)N.C(C(=O)O)N.C(C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H35N7O9 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

505.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Sequential Amino Acid Coupling Under Nitrogen Atmosphere

Industrial-scale production of GGYR often employs solution-phase synthesis due to its cost-effectiveness for large batches. A patented method involves dissolving sodium hydrogen sulfite in water for injection to create an oxygen-scavenging environment. The protocol follows:

-

Oxygen Depletion : Water is heated to 65–80°C and purged with nitrogen until dissolved oxygen levels fall below 0.5 ppm.

-

Stepwise Amino Acid Addition :

-

Cooling and Final Adjustments : The mixture is cooled to 30–50°C before adding oxidation-prone residues like cysteine and tryptophan , followed by pH adjustment to 6.8–7.8 using sodium hydrogen sulfite.

Critical Parameters :

-

Temperature Control : Heating above 65°C accelerates dissolution but risks racemization at temperatures exceeding 80°C.

-

Nitrogen Purging : Reduces cysteine dimerization and tryptophan oxidation by maintaining dissolved oxygen <0.5 ppm.

Solid-Phase Peptide Synthesis (SPPS) Strategies

Resin Selection and Fmoc Chemistry

SPPS is preferred for laboratory-scale GGYR synthesis due to its high purity yields. The process utilizes:

-

Fmoc-Protected Residues : Fmoc-Gly-Wang resin anchors the C-terminal arginine, enabling sequential coupling of tyrosine, glycine, and glycine.

-

Activation Reagents : HBTU (O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) with DIPEA (N,N-diisopropylethylamine) ensures efficient amide bond formation.

Coupling Efficiency Optimization

-

Glycine Repetition : The di-glycine sequence requires extended coupling times (2–4 hours) to overcome steric hindrance from the preceding tyrosine’s aromatic sidechain.

-

Tyrosine Sidechain Protection : tert-Butyl ether (OtBu) groups prevent unintended hydroxyl group reactions during glycine couplings.

Macrocyclization and Chemoselective Ligation

Silver-Mediated Thioamide Cyclization

For cyclic GGYR analogs, Ag₂CO₃ promotes head-to-tail cyclization via thioamide activation:

-

Thioamide Introduction : Benzotriazole-based thioacylating reagents modify the N-terminal glycine during SPPS.

-

Cyclization Mechanism : Ag⁺ coordinates the thioamide, facilitating nucleophilic attack by the C-terminal carboxylate to form an isoimide intermediate, which rearranges to the native peptide bond.

Advantages :

-

Epimerization Suppression : Silver’s mild activation avoids racemization at chiral centers (e.g., tyrosine and arginine).

Industrial Manufacturing Protocols

Large-Scale Batch Preparation

A Chinese patent (CN106309361A) outlines a GGYR production workflow for amino acid injections:

| Step | Parameter | Conditions |

|---|---|---|

| 1 | Solvent | Water for injection, 900 L |

| 2 | Heating | 65–80°C under N₂ |

| 3 | Amino Acid Addition Order | Arginine → Valine → Phenylalanine → Alanine → Aspartic Acid → Proline → Serine → Glutamic Acid → Glycine → Tyrosine → Isoleucine → Leucine → Methionine → Threonine → Histidine |

| 4 | Cooling | 30–50°C before adding lysine acetate, tryptophan, cysteine |

| 5 | Filtration | 0.45 μm → 0.22 μm membranes |

Key Innovations :

-

Sodium Hydrogen Sulfite Stabilization : Preserves cysteine thiol groups and prevents tyrosine iodination.

-

Activated Carbon Treatment : Removes endotoxins and residual coupling reagents.

Challenges and Optimization Strategies

Racemization During Glycine Coupling

Despite glycine’s achirality, adjacent tyrosine and arginine residues increase racemization risk at their α-carbons. Strategies include:

化学反応の分析

Types of Reactions: Glycine-glycine-tyrosine-arginine can undergo various chemical reactions, including:

Oxidation: The tyrosine residue can be oxidized to form dityrosine or other oxidative products.

Reduction: Reduction reactions can target disulfide bonds if present in the peptide structure.

Substitution: Amino acid residues can be substituted with other amino acids to modify the peptide’s properties.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide (H₂O₂) or other oxidizing agents.

Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

Substitution: Amino acid derivatives and coupling reagents in SPPS.

Major Products:

Oxidation: Dityrosine and other oxidative derivatives.

Reduction: Reduced peptide with free thiol groups.

Substitution: Modified peptides with altered amino acid sequences.

科学的研究の応用

Antibody Drug Conjugates (ADCs)

Overview : GGYA serves as a crucial linker in the design of ADCs, which are biopharmaceuticals that combine an antibody with a cytotoxic drug. The peptide's structure allows for effective conjugation, enhancing the therapeutic efficacy of the resulting compounds.

Key Findings :

- Conjugation Efficiency : Research has demonstrated that GGYA can improve the stability and solubility of ADCs, leading to better pharmacokinetic profiles and reduced off-target effects .

- Specificity and Affinity : Studies indicate that peptides like GGYA can enhance the specificity of antibody-antigen interactions, which is critical for minimizing side effects in cancer therapies .

Protein Interactions and Phase Separation

Overview : The combination of glycine, tyrosine, and arginine in GGYA influences protein-protein interactions and phase separation processes within cells. These interactions are vital for cellular organization and function.

Key Findings :

- Phase Separation Dynamics : Recent studies have shown that residues such as arginine and tyrosine significantly contribute to phase separation through aromatic interactions. Glycine's flexibility allows for favorable contacts between other residues, enhancing the stability of liquid-like condensates formed during these processes .

- Molecular Grammar : The specific arrangement of amino acids in GGYA facilitates unique intermolecular contacts that are essential for understanding the dynamics of protein aggregation and condensation phenomena in cellular environments .

Case Study 1: Development of Synthetic Antibodies

A study explored the intrinsic contributions of amino acids, including those found in GGYA, to the affinity and specificity of synthetic antibodies. The results indicated that antibodies incorporating high levels of tyrosine and glycine exhibited subnanomolar affinities for their targets, suggesting that GGYA could enhance synthetic antibody design .

Case Study 2: Phase Separation in Cellular Bodies

Research on arginine-glycine-rich domains showed that peptides like GGYA could induce phase separation in cellular structures such as Cajal bodies. The study utilized NMR techniques to elucidate the dynamics of these condensates, revealing how glycine residues maintain their flexibility within dense environments, thereby influencing phase behavior .

Comparative Analysis Table

作用機序

The mechanism of action of glycine-glycine-tyrosine-arginine involves its interaction with specific molecular targets, such as enzymes, receptors, and other proteins. The peptide can modulate biological pathways by binding to these targets, influencing cellular processes such as signal transduction, gene expression, and metabolic regulation. The presence of tyrosine and arginine residues allows for specific interactions with phosphorylated proteins and nucleic acids, respectively.

類似化合物との比較

Comparison with Similar Compounds

Gly-Gly-Tyr-Arg is frequently compared to other peptide standards and proteins in chromatography-based research. Below is a detailed analysis of its structural, functional, and analytical distinctions from similar compounds:

Molecular Weight and Structural Differences

Gly-Gly-Tyr-Arg occupies a unique niche between tripeptides (e.g., Gly-Gly-Gly) and larger polypeptides (e.g., bacitracin). The table below summarizes key comparisons:

- Gly-Gly-Gly (189 Da) : A tripeptide used to calibrate the lower end of MW distributions. Its simpler structure (three glycines) elutes faster than Gly-Gly-Tyr-Arg, providing resolution for peptides below 200 Da .

- Bacitracin (~1,450 Da) : A cyclic peptide antibiotic. Its larger size and cyclic structure result in slower elution, making it ideal for separating peptides in the 1,000–2,000 Da range .

- Cytochrome C (~12,400 Da) : A globular protein used to define the upper limit of MW calibration curves. Unlike Gly-Gly-Tyr-Arg, it is utilized in apoptosis studies and protein folding research .

Research Findings

- Calibration Accuracy : In wheat peptide studies, Gly-Gly-Tyr-Arg contributed to a linear regression equation ($ y = -0.2095x + 6.6081 $, $ R^2 = 0.9975 $) for MW determination, demonstrating high reproducibility .

- Bioactive Comparisons : Unlike bacitracin (antibiotic) or RGD-containing peptides (tumor-targeting), Gly-Gly-Tyr-Arg lacks intrinsic bioactivity. Its utility is strictly analytical, emphasizing its role as a passive reference .

生物活性

Glycine-glycine-tyrosine-arginine (GGYAR) is a peptide composed of the amino acids glycine, tyrosine, and arginine. Its biological activity is of interest in various fields including cancer research, immunology, and metabolic studies. This detailed article reviews the current understanding of GGYAR's biological functions, mechanisms of action, and potential therapeutic applications.

Structure and Properties

GGYAR consists of:

- Glycine (Gly) : A non-polar amino acid known for its flexibility and role in protein structure.

- Tyrosine (Tyr) : An aromatic amino acid involved in signaling pathways and protein interactions.

- Arginine (Arg) : A positively charged amino acid that plays a crucial role in cellular signaling and metabolism.

The sequence of these amino acids contributes to the peptide's overall properties, including its solubility, stability, and interaction with biological molecules.

1. Cell Signaling and Metabolism

Research indicates that GGYAR may influence various signaling pathways within cells. For instance, arginine is known to enhance nitric oxide (NO) production, which is vital for vascular function and immune response. Tyrosine contributes to neurotransmitter synthesis, affecting mood and cognitive functions. Glycine has been shown to modulate NMDA receptor activity, impacting synaptic transmission and neuroprotection.

2. Antioxidant Activity

Glycine has demonstrated antioxidant properties by promoting the synthesis of glutathione, a key antioxidant in cells. This activity can help mitigate oxidative stress, which is implicated in various diseases including cancer and neurodegenerative disorders .

3. Anti-inflammatory Effects

Studies suggest that GGYAR may exert anti-inflammatory effects by inhibiting pathways such as NF-κB, which is involved in the expression of pro-inflammatory cytokines . This could have implications for conditions characterized by chronic inflammation.

Case Studies

-

Cancer Cell Metabolism :

A study highlighted the role of glycine metabolism in tumor biology. The altered metabolism in cancer cells often leads to increased glycine consumption, suggesting a potential therapeutic target for inhibiting tumor growth . -

Endothelial Function :

Research on glycine's effects on endothelial cells showed that it can enhance cell survival while also exhibiting anti-angiogenic properties at higher concentrations. This biphasic effect suggests that GGYAR could be utilized in therapies aimed at vascular diseases . -

Synthetic Antibody Development :

Investigations into synthetic antibodies revealed that combinations of tyrosine and arginine significantly enhanced binding affinity and specificity. This highlights the potential use of GGYAR in designing more effective therapeutic antibodies .

Data Tables

| Amino Acid | Role | Biological Activity |

|---|---|---|

| Glycine | Non-polar amino acid | Modulates NMDA receptors; antioxidant properties |

| Tyrosine | Aromatic amino acid | Precursor for neurotransmitters; involved in signaling |

| Arginine | Positively charged amino acid | Enhances NO production; involved in immune response |

Q & A

Q. How can researchers determine the presence and concentration of GGYR in biological samples?

Methodological Answer:

- Chromatographic separation (e.g., reversed-phase HPLC) coupled with mass spectrometry (MS) is widely used for peptide identification. Calibration curves using synthetic GGYR standards (e.g., 451.48 Da molecular weight) enable quantification .

- Amino acid auto-analyzers (e.g., Hitachi LA8080) hydrolyze peptides into constituent amino acids, followed by post-column derivatization (ninhydrin or OPA) for UV detection. This method requires validation against certified reference materials .

Q. What experimental approaches are suitable for synthesizing GGYR with high purity?

Methodological Answer:

- Solid-phase peptide synthesis (SPPS) using Fmoc/t-Boc chemistry ensures controlled stepwise assembly. Purification via preparative HPLC (≥99% purity) and characterization by NMR (for sequence confirmation) and ESI-MS (for mass validation) are critical .

- Quality control should include endotoxin testing (e.g., LAL assay) if the peptide is intended for in vivo studies .

Advanced Research Questions

Q. How does GGYR interact with integrins or other cell-surface receptors in tumor vasculature?

Methodological Answer:

- Competitive binding assays using fluorescently labeled GGYR (e.g., quantum dot conjugates) and anti-integrin antibodies (e.g., αvβ3) can map binding specificity. Co-localization with markers like CD31 in immunohistochemistry validates endothelial targeting .

- Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantifies binding affinity (KD). Mutagenesis studies on receptor-binding domains (e.g., RGD vs. isoDGR motifs) clarify sequence-specific interactions .

Q. What are the challenges in designing GGYR-based drug delivery systems for tumor targeting?

Methodological Answer:

- Nanoparticle conjugation (e.g., liposomes, dendrimers) requires optimizing peptide density to balance avidity and steric hindrance. In vivo biodistribution studies using radiolabeled (e.g., <sup>99m</sup>Tc) or fluorescent tracers assess targeting efficiency .

- Pharmacokinetic hurdles include proteolytic degradation (mitigated by cyclization or D-amino acid substitution) and renal clearance (addressed via PEGylation) .

Q. How can researchers resolve contradictions in GGYR’s reported bioactivity across studies?

Methodological Answer:

- Meta-analysis of raw datasets (e.g., IC50 values, binding kinetics) using standardized normalization (e.g., to housekeeping genes or internal controls) reduces variability .

- Dose-response validation in multiple cell lines (e.g., HUVECs, tumor spheroids) and species (murine vs. humanized models) clarifies context-dependent effects .

Q. What statistical frameworks are appropriate for analyzing GGYR’s role in cellular signaling pathways?

Methodological Answer:

- Multivariate regression identifies covariates (e.g., peptide concentration, exposure time) influencing outcomes (e.g., apoptosis, angiogenesis). Pathway enrichment analysis (e.g., KEGG, GO terms) links GGYR to specific signaling nodes (e.g., PI3K/AKT) .

- Bayesian hierarchical models account for batch effects in high-throughput proteomics or transcriptomics data .

Methodological Considerations for Experimental Design

Q. How to ensure reproducibility in GGYR-focused studies?

- Pre-registration of protocols (e.g., on Open Science Framework) and adherence to ARRIVE guidelines for animal studies enhance transparency .

- Rigorous controls : Include scrambled-sequence peptides and integrin-knockout models to confirm specificity. Replicate experiments across ≥3 independent labs .

Q. What are best practices for integrating GGYR into multi-omics workflows?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。